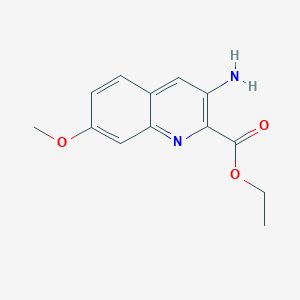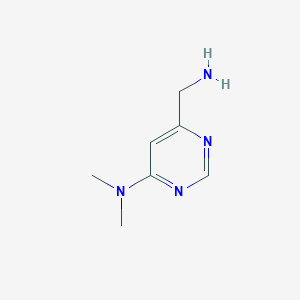
Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate is a chemical compound that features a brominated pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the reaction of 3-bromo-4-pyridinecarboxylic acid with ethyl alcohol in the presence of a dehydrating agent such as sulfuric acid. The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Ethyl 3-(3-Bromo-4-pyridyl)-3-oxopropanoate.
Reduction: Ethyl 3-(4-pyridyl)-3-hydroxypropanoate.
Substitution: Ethyl 3-(3-Methoxy-4-pyridyl)-3-hydroxypropanoate.
Applications De Recherche Scientifique
Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The brominated pyridine ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate can be compared with other brominated pyridine derivatives:
Ethyl 3-(4-Bromo-3-pyridyl)-3-hydroxypropanoate: Similar structure but different bromine position, leading to different reactivity and biological activity.
Ethyl 3-(3-Bromo-5-pyridyl)-3-hydroxypropanoate: Another isomer with distinct chemical properties.
Ethyl 3-(3-Chloro-4-pyridyl)-3-hydroxypropanoate: Chlorine instead of bromine, resulting in different chemical behavior and applications.
This compound stands out due to its unique combination of functional groups, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H12BrNO3 |
|---|---|
Poids moléculaire |
274.11 g/mol |
Nom IUPAC |
ethyl 3-(3-bromopyridin-4-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H12BrNO3/c1-2-15-10(14)5-9(13)7-3-4-12-6-8(7)11/h3-4,6,9,13H,2,5H2,1H3 |
Clé InChI |
ZCSIDPMUWZHHLQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=C(C=NC=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13674350.png)
![5-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13674372.png)




![1'-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13674411.png)


![7-Fluorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13674441.png)

![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B13674448.png)

